molecular formula C21H29N3O4 B2492354 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid CAS No. 790663-97-7

1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B2492354
CAS No.: 790663-97-7
M. Wt: 387.48
InChI Key: QPCYLUSEHCNMCC-INIZCTEOSA-N
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Description

This compound is a substituted imidazole derivative with a benzyl group at position 1, a chiral (1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl substituent at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 3. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, commonly employed in peptide synthesis and medicinal chemistry to enhance stability and modulate solubility .

Properties

IUPAC Name

1-benzyl-5-methyl-2-[(1S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-13(2)16(23-20(27)28-21(4,5)6)18-22-17(19(25)26)14(3)24(18)12-15-10-8-7-9-11-15/h7-11,13,16H,12H2,1-6H3,(H,23,27)(H,25,26)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCYLUSEHCNMCC-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1CC2=CC=CC=C2)C(C(C)C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1CC2=CC=CC=C2)[C@H](C(C)C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid (hereafter referred to as compound 1) is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Compound 1 features a unique structural composition:

  • Molecular Formula : C25H29N3O4
  • Molecular Weight : 435.52 g/mol
  • Key Functional Groups : Imidazole ring, benzyl group, and tert-butoxycarbonyl-protected amino group.

The presence of these functional groups contributes to its biological activity by allowing interactions with various biological targets, potentially leading to therapeutic effects.

Antiviral Properties

Research indicates that compound 1 may act as an antiviral agent . Its structural characteristics enable it to interact with viral proteins and host cell receptors, which may inhibit viral replication. Although the precise mechanisms remain under investigation, preliminary studies suggest that it could modulate biological pathways relevant to various viral infections.

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to 1 exhibit significant antimicrobial properties. For example, derivatives of imidazole have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. A study reported that certain imidazole derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, indicating stronger antibacterial activity .

Structure-Activity Relationship (SAR)

SAR analyses have been crucial in understanding the efficacy of compound 1 and its analogs. Modifications in the imidazole structure can lead to varying degrees of biological activity. For instance, replacing certain functional groups has resulted in enhanced inhibition of metallo-β-lactamases (MBLs), which are critical in antibiotic resistance .

Study on Antiviral Activity

A recent study evaluated the antiviral potential of compound 1 against specific viruses. The results indicated a promising inhibition of viral replication at low concentrations, suggesting its potential as a therapeutic agent for viral infections.

Antimicrobial Efficacy Evaluation

In another investigation, researchers synthesized several imidazole derivatives and tested their antimicrobial activity against a panel of pathogens. The results showed that some derivatives exhibited zones of inhibition comparable to or greater than established antibiotics, highlighting the potential of compound 1 in addressing antibiotic resistance .

Data Tables

The following table summarizes the antimicrobial activity of various imidazole derivatives compared to compound 1:

CompoundZone of Inhibition (mm)Target Organism
Compound 1TBDE. coli
5a15P. aeruginosa
5b11B. subtilis
Streptomycin28S. aureus

Comparison with Similar Compounds

Target Compound vs. Boc-Protected Alanyl Derivatives ()

Compounds 5{29}–5{33} (Molecules, 2008) share a Boc-protected alanyl group at position 5 but differ at position 2:

  • 5{29}: Methylaminocarbonyl substituent.
  • 5{30}: Boc-aminopentylaminocarbonyl group.
  • 5{31}–5{33}: Benzylamino-, R-α-methylbenzylamino-, and S-α-methylbenzylaminocarbonyl groups, respectively.
Compound Position 2 Substituent Position 5 Substituent Key Differences vs. Target Compound
Target Compound (1S)-1-(Boc-amino)-2-methylpropyl Methyl Chiral Boc-aminoalkyl vs. aromatic/alkyl chains in 5{29}–5{33}
5{31} () Benzylaminocarbonyl Boc-S-alanyl Lack of chirality at position 2; Boc group at position 5 instead of methyl

Implications :

  • The target compound’s chiral Boc-aminoalkyl chain at position 2 may confer distinct steric and electronic properties compared to the planar aromatic/alkyl chains in 5{29}–5{33}.

Substituent Variations at Position 4

Target Compound vs. Tetrazole-Containing Imidazoles ()

The compound 4-ethyl-2-propyl-1-{[2′-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid () features:

  • A tetrazole group (bioisostere for carboxylic acid) at the biphenyl moiety.
  • Ethyl and propyl substituents at positions 4 and 2, respectively.
Compound Position 4 Substituent Bioisosteric Features
Target Compound Carboxylic acid Direct acidic functionality
Compound Ethyl Tetrazole as a carboxylic acid mimic

Implications :

  • The carboxylic acid in the target compound may enhance water solubility compared to the ethyl group in ’s compound.
  • The tetrazole group in ’s compound could improve oral bioavailability, a common strategy in drug design .

Complex Boc-Protected Lysyl Derivatives ()

Compounds 5{117}–5{118} (Molecules, 2008) feature Boc-protected lysyl groups at position 5 and intricate substituents at position 4:

  • 5{117}: Boc-piperidinylaminocarbonyl at position 4.
  • 5{118}: Boc-aminomethylphenylmethylaminocarbonyl at position 4.
Compound Position 4 Substituent Position 5 Substituent
Target Compound Carboxylic acid Methyl
5{117} () Boc-piperidinylaminocarbonyl Boc-S-lysyl

Implications :

  • The simpler carboxylic acid in the target compound reduces synthetic complexity compared to the Boc-piperidinylaminocarbonyl group in 5{117}.

Key Takeaways :

The target compound’s chirality and Boc-aminoalkyl chain differentiate it from simpler aromatic/alkyl analogs.

Carboxylic acid at position 4 offers distinct solubility and reactivity compared to tetrazole or ethyl groups.

Simpler substituents at positions 4 and 5 may enhance synthetic feasibility and stability relative to Boc-protected peptide chains in analogs.

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